molecular formula C8H3ClN4O4S2 B11516579 4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine

4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine

Cat. No.: B11516579
M. Wt: 318.7 g/mol
InChI Key: GZOWEEMEPIMVHO-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine typically involves the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines. This process can be further modified to introduce the 4-chloro and 2,4-dinitrophenyl groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted dithiazole derivatives.

Scientific Research Applications

4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes . The compound binds to the active site of the enzyme responsible for this biosynthesis, disrupting the cell membrane and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced biological activity or different reactivity, making it a valuable subject for further research.

Properties

Molecular Formula

C8H3ClN4O4S2

Molecular Weight

318.7 g/mol

IUPAC Name

4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine

InChI

InChI=1S/C8H3ClN4O4S2/c9-7-8(18-19-11-7)10-5-2-1-4(12(14)15)3-6(5)13(16)17/h1-3H

InChI Key

GZOWEEMEPIMVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C2C(=NSS2)Cl

Origin of Product

United States

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